molecular formula C12H15N3O B8248677 2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide

2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide

Cat. No.: B8248677
M. Wt: 217.27 g/mol
InChI Key: BDOUXHRKVHNJEX-UHFFFAOYSA-N
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Description

2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide is a chemical compound with the molecular formula C12H15N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its cyano group (-CN) and acetamide group (-CONH2) attached to a pyridine ring, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acetamide compounds .

Scientific Research Applications

2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide is unique due to the presence of both cyano and acetamide groups attached to a pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-cyano-N-(4-methyl-2-propan-2-ylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)11-12(9(3)5-7-14-11)15-10(16)4-6-13/h5,7-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOUXHRKVHNJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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